molecular formula C21H25N3 B14801008 1-Benzyl-4-(phenethylamino)piperidine-4-carbonitrile

1-Benzyl-4-(phenethylamino)piperidine-4-carbonitrile

Cat. No.: B14801008
M. Wt: 319.4 g/mol
InChI Key: MQUFFRANJBKKLP-UHFFFAOYSA-N
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Description

1-Benzyl-4-(phenethylamino)piperidine-4-carbonitrile is an organic compound with the molecular formula C21H25N3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-4-(phenethylamino)piperidine-4-carbonitrile typically involves the reaction of benzyl chloride with 4-(phenethylamino)piperidine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-4-(phenethylamino)piperidine-4-carbonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(phenethylamino)piperidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-4-(phenylamino)piperidine-4-carbonitrile: Similar structure but with a phenyl group instead of a phenethyl group.

    1-Benzyl-4-(methylamino)piperidine-4-carbonitrile: Contains a methyl group instead of a phenethyl group.

    1-Benzyl-4-(phenylimino)piperidine: Contains an imino group instead of an amino group.

Uniqueness

1-Benzyl-4-(phenethylamino)piperidine-4-carbonitrile is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the phenethyl group can influence its binding affinity and selectivity for certain molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C21H25N3

Molecular Weight

319.4 g/mol

IUPAC Name

1-benzyl-4-(2-phenylethylamino)piperidine-4-carbonitrile

InChI

InChI=1S/C21H25N3/c22-18-21(23-14-11-19-7-3-1-4-8-19)12-15-24(16-13-21)17-20-9-5-2-6-10-20/h1-10,23H,11-17H2

InChI Key

MQUFFRANJBKKLP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(C#N)NCCC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

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